2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N,N-dimethylacetamide
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Description
2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C16H16FN5O2S and its molecular weight is 361.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as Fezolinetant , is the Neurokinin 3 receptor (NK3R) . NK3R is a G-protein coupled receptor that binds the neuropeptide neurokinin B. It plays a crucial role in various physiological processes, including the regulation of endocrine and neurological functions .
Mode of Action
Fezolinetant acts as a selective antagonist at the NK3R . By binding to these receptors, it prevents the action of their natural ligand, neurokinin B. This blockade inhibits the downstream signaling pathways triggered by the activation of NK3R .
Biochemical Pathways
The antagonism of NK3R by Fezolinetant affects several biochemical pathways. Most notably, it impacts the neuroendocrine signaling involved in the regulation of hormonal release. By inhibiting NK3R, Fezolinetant can modulate the release of several hormones, potentially leading to therapeutic effects in conditions like menopausal hot flashes .
Pharmacokinetics
It is known that the compound has good oral bioavailability
Result of Action
The molecular and cellular effects of Fezolinetant’s action primarily involve the modulation of neuroendocrine function . By blocking NK3R, it can alter the release of hormones regulated by this receptor. This has potential therapeutic implications, particularly for conditions related to hormonal imbalance .
Properties
IUPAC Name |
2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S/c1-20(2)13(23)10-25-16-19-18-14-15(24)21(7-8-22(14)16)9-11-3-5-12(17)6-4-11/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVZQMZGHSVJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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